Dihydrogentrifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

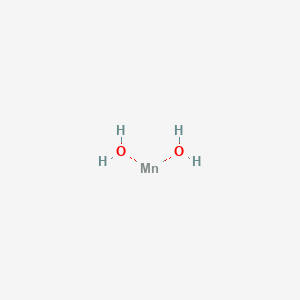

Dihydrogentrifluoride is a chemical compound that is often used in the form of tetrabutylammonium dihydrogentrifluoride . It has a molecular formula of C16H38F3N and a molecular weight of 301.48 g/mol .

Synthesis Analysis

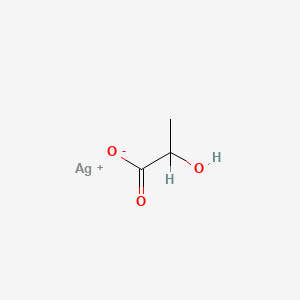

Tetrabutylammonium dihydrogentrifluoride can be synthesized through the reaction of equivalent quantities of (triphenylphosphine)gold chloride and silver fluoride . Another method involves the addition of HF to activated carbon–carbon triple bonds, leading to functional fluoroalkenes .

Chemical Reactions Analysis

Dihydrogentrifluoride can participate in various chemical reactions. For instance, it can be used as a reagent for the addition of HF to activated carbon–carbon triple bonds, leading to functional fluoroalkenes . It can also be used in the hydrofluorination of electrophilic alkynes .

科学的研究の応用

Use in Phase Transfer Catalysis : Dihydrogentrifluoride is used in phase transfer catalysis for promoting organic reactions. It is especially noted for its role in the generation of trifluoro- and trichloroacetamidide, and reactions of these azaanions with bromocarboxylic esters and epoxides, producing protected α-amino acids and β-amido alcohols. Dihydrogentrifluoride also acts as a hydrofluorinating agent under these conditions (Albanese et al., 1999).

Halofluorination of Alkenes : It has been used in the regio-, stereo-, and chemoselective halofluorination of alkenes, employing N-haloamides and tetrabutylammonium dihydrogentrifluoride. This process has successfully transformed F-I adducts into fluoroalkenes (Kuroboshi & Hiyama, 1991).

Synthesis of Trifluoromethylamines : In a process involving tetrabutylammonium dihydrogentrifluoride and an N-halo imide, trifluoromethylamines are synthesized from dithiocarbamates under mild conditions. This method also applies to the synthesis of trifluoromethyl-substituted adenosine (Kanie et al., 1998).

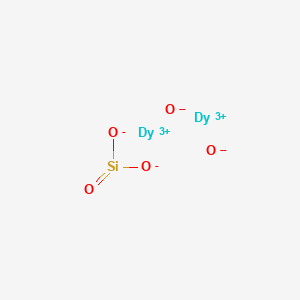

Study of Crystal Structure : Dihydrogentrifluoride anions have been examined in the crystal structures of certain compounds. For instance, CsH2F3 and NMe4H2F3 crystals contain dihydrogentrifluoride anions, which are bent in shape and have specific F···F distances (Troyanov et al., 2005).

Selective Halofluorination with Tetrabutylphosphonium Dihydrogentrifluoride : This compound, in combination with N-halosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin, has been used to convert alkenes to halofluorides in a highly regio-, stereo-, and chemoselective manner (Uchibori et al., 1993).

Investigation in Metal Hydride Reactions : The dihydrogen bond, involving an interaction between a metal or main-group hydride and a protic hydrogen moiety, is crucial in certain reactions of metal hydrides. This interaction is important for understanding the structure, energetics, and implications in various stoichiometric and catalytic reactions (Belkova et al., 2016).

Ring-Opening of Epoxides : Potassium dihydrogen trifluoride has been shown to be an effective reagent for the ring-opening reaction of epoxides, providing fluorohydrins in a regio- and stereo-selective manner (Tamura et al., 1995).

特性

IUPAC Name |

fluoride;dihydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH/h3*1H/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSQSQMTEKFKDX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

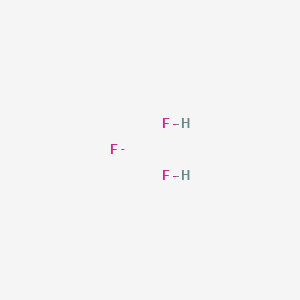

F.F.[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3H2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

59.011 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrogentrifluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)